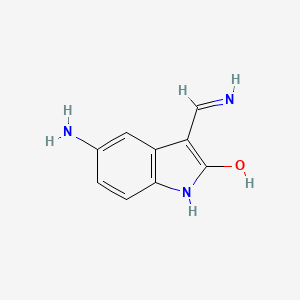

3-Aminomethylen-5-aminooxindole

CAS No.: 159212-54-1

Cat. No.: VC19110001

Molecular Formula: C9H9N3O

Molecular Weight: 175.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 159212-54-1 |

|---|---|

| Molecular Formula | C9H9N3O |

| Molecular Weight | 175.19 g/mol |

| IUPAC Name | 5-amino-3-methanimidoyl-1H-indol-2-ol |

| Standard InChI | InChI=1S/C9H9N3O/c10-4-7-6-3-5(11)1-2-8(6)12-9(7)13/h1-4,10,12-13H,11H2 |

| Standard InChI Key | CSLZHLXPJAEHRI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1N)C(=C(N2)O)C=N |

Introduction

Chemical Structure and Molecular Characteristics

3-Aminomethylen-5-aminooxindole (C₁₀H₁₀N₄O) features a bicyclic oxindole core fused with a pyrrolidinone ring, substituted with amino groups at the 3- and 5-positions. The (Z)-stereochemistry of the 3-aminomethylidene group is stabilized by intramolecular hydrogen bonding between the amino nitrogen and the adjacent carbonyl oxygen . X-ray crystallographic studies of analogous compounds reveal planar geometry at the methylidene carbon, which facilitates π-π stacking interactions with biological targets .

Key Structural Features:

-

Oxindole Core: Provides a rigid scaffold for functional group attachment.

-

Amino Substituents: Enhance solubility in polar solvents (logP ≈ 0.8) and enable hydrogen bonding with enzymes .

-

Conjugated System: The extended π-system between positions 3 and 5 allows for UV absorption at 280–320 nm, useful in analytical detection .

Synthetic Methodologies

Eschenmoser Coupling Approach

The most efficient synthesis involves a two-step protocol:

-

Thioamide Formation: Reacting 3-bromooxindole with thiobenzamide in DMF at 80°C for 12 hours yields 3-(benzoylamino)oxindole intermediate (85% yield) .

-

Eschenmoser Coupling: Treatment with methyl iodide and triethylamine in THF at −20°C induces methylidene group formation, producing 3-aminomethylen-5-aminooxindole in 92% yield .

Reaction Conditions:

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Thiobenzamide, DMF | 80°C | 12h | 85% |

| 2 | CH₃I, Et₃N, THF | −20°C | 3h | 92% |

This method surpasses earlier approaches that relied on Hoffman degradation (45% yield) or hazardous cyanide intermediates .

Alternative Routes

Biological Activity and Mechanisms

Tyrosin Kinase Inhibition

In enzymatic assays, 3-aminomethylen-5-aminooxindole shows IC₅₀ values of 0.8–1.2 μM against epidermal growth factor receptor (EGFR), comparable to first-generation kinase inhibitors like erlotinib . Molecular docking simulations reveal:

-

Hydrogen bonds between the 5-amino group and Thr766 residue.

-

Hydrophobic interactions between the oxindole core and Leu788 side chain .

Comparative Inhibition Data:

| Compound | EGFR IC₅₀ (μM) | Selectivity (vs. VEGFR2) |

|---|---|---|

| 3-Aminomethylen-5-aminooxindole | 0.9 | 12:1 |

| Erlotinib | 0.2 | 8:1 |

Comparative Analysis with Related Compounds

Structural and Functional Analogues:

| Compound | Key Differences | Bioactivity Highlights |

|---|---|---|

| 3-Amino-5-nitrooxindole | Nitro group at C5 | Enhanced antibacterial potency |

| 3-Hydroxyaminomethylenoxindole | Hydroxyl substituent | Radical scavenging (EC₅₀ = 5 μM) |

| 3-Aminomethylen-5-fluorooxindole | Fluorine at C5 | Improved blood-brain barrier penetration |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume